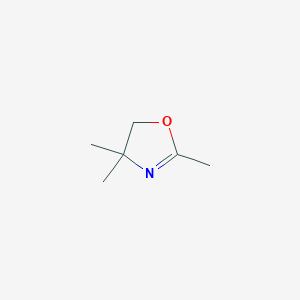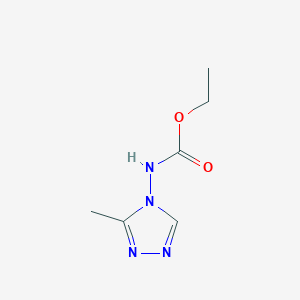
1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride is a chemical compound used in scientific research for its unique properties. It is a versatile molecule that can be used in a variety of applications, from drug development to materials science. In
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which can lead to the death of cancer cells or bacteria. It may also work by disrupting the cell membrane of these cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride are still being studied. However, it has been shown to have antitumor and antimicrobial effects in vitro. It may also have other effects on the body, such as modulating the immune system or affecting the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride in lab experiments is its versatility. It can be used in a variety of applications, from drug development to materials science. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are many future directions for research on 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride. One area of research could focus on its potential as a new class of antimicrobial agents. Another area of research could focus on its use as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and its effects on the body.
Métodos De Síntesis
The synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride can be achieved through several methods. One commonly used method is the reaction of phenylhydrazine with ethyl chloroformate, followed by the reaction of the resulting product with sodium azide. Another method involves the reaction of phenylhydrazine with phosgene, followed by the reaction of the resulting product with sodium azide. Both methods result in the formation of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride.
Aplicaciones Científicas De Investigación
1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride has been used in a variety of scientific research applications. One of its primary uses is in drug development, where it has been shown to have antitumor and antimicrobial properties. It has also been used in materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
134541-91-6 |
|---|---|
Nombre del producto |
1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride |
Fórmula molecular |
C9H6ClN3O |
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
1-phenyltriazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H6ClN3O/c10-9(14)8-6-13(12-11-8)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
ZYJYMUFRLYTMNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)Cl |
Sinónimos |
1H-1,2,3-Triazole-4-carbonyl chloride, 1-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















